Pneumocandin C0

Fermentation Bioprocess Engineering Mutagenesis

Pneumocandin C0 (CAS 144074-96-4) is the critical positional isomer impurity of Pneumocandin B0, differing by hydroxyproline substitution. Procure ≥95% purity reference standard for validated analytical methods (LC-MS), system suitability testing, and ANDA compliance in caspofungin manufacturing. Essential for monitoring <3% C0 levels in fermentation and chromatographic method development due to challenging B0/C0 co-elution.

Molecular Formula C50H80N8O17
Molecular Weight 1065.2 g/mol
Cat. No. B12098496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePneumocandin C0
Molecular FormulaC50H80N8O17
Molecular Weight1065.2 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
InChIInChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71)
InChIKeyIPMHTGKXJQHTQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pneumocandin C0 for Pharmaceutical Research: A Key Echinocandin Isomer and Critical Reference Standard


Pneumocandin C0 (CAS: 144074-96-4) is a cyclic lipohexapeptide belonging to the echinocandin class of antifungal agents, produced as a fermentation metabolite by the filamentous fungus *Glarea lozoyensis* (formerly *Zalerion arboricola*) . As a positional isomer of the industrially critical intermediate Pneumocandin B0, it differs by the specific substitution of a hydroxyproline moiety [1]. While both compounds share the core mechanism of inhibiting β-1,3-D-glucan synthase essential for fungal cell wall biosynthesis, their distinct molecular structures dictate vastly different downstream utilities: B0 serves as the primary synthetic precursor for the blockbuster drug caspofungin, whereas C0's value lies primarily in its role as a critical impurity marker and reference standard in pharmaceutical quality control (QC), analytical method validation (AMV), and fermentation process monitoring [2].

Why Pneumocandin C0 Cannot Be Interchanged with Its Isomer B0 in Critical Workflows


While Pneumocandin C0 and B0 are structural isomers co-produced during fermentation, their interchangeability is strictly limited by differences in both synthetic utility and analytical necessity. Pneumocandin B0 is the designated precursor for the semi-synthesis of the clinical antifungal agent caspofungin; consequently, optimized industrial fermentation processes actively minimize C0 production to less than 3% relative to B0 to maximize yield and simplify downstream purification . Conversely, the presence of C0 as a process-related impurity mandates its specific detection and quantification in drug substance batches. The two isomers share such similar physicochemical properties that conventional reversed-phase chromatography often fails to resolve them, necessitating specialized separation and detection methods [1]. Therefore, procuring high-purity C0 is not for seeking an alternative antifungal scaffold, but is essential for establishing validated analytical methods, creating reference impurity profiles, and ensuring compliance with regulatory standards for the manufacture of caspofungin and related drug products [2].

Pneumocandin C0: Quantifiable Evidence of Differentiated Structural, Fermentation, and Analytical Utility


Fermentation Process Optimization: Targeted Reduction of Pneumocandin C0 to <3% Relative Abundance

The industrial-scale production of the precursor Pneumocandin B0 necessitates the strategic suppression of its isomer, Pneumocandin C0. In wild-type *Glarea lozoyensis*, C0 is a significant co-metabolite. Through a program of random mutagenesis and fermentation medium optimization, researchers successfully reduced the relative production level of C0 to less than 3% of the total pneumocandin titer compared to B0, which was concurrently increased several fold . This demonstrates the crucial role of C0 quantification as a key performance indicator (KPI) for strain engineering and process development.

Fermentation Bioprocess Engineering Mutagenesis

Regulatory and Quality Control: Pneumocandin C0 as a Critical Process-Related Impurity

In the context of pharmaceutical manufacturing, Pneumocandin C0 is defined not as an alternative product but as a specific process-related impurity of the active pharmaceutical ingredient (API) caspofungin acetate, which is semi-synthesized from Pneumocandin B0 [1]. Its unique identity as an isomer of the starting material necessitates its detection and control. A dedicated analytical method employing mass spectrometry (MS) in negative ion mode has been patented for the specific detection and quantification of Pneumocandin C0 in fermentation broths and downstream process streams [2]. This regulatory requirement contrasts with other fermentation byproducts (e.g., A0, B5, D0) which are separated via conventional chromatography but are less stringently monitored by dedicated MS methods.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Analytical Challenge: Chromatographic Co-Elution of Isomers B0 and C0 on Standard Reversed-Phase

The structural similarity between Pneumocandin C0 and B0, differing only by the position of a single hydroxyl group on a proline residue, presents a formidable analytical challenge. It is documented that standard crystallization and reversed-phase high-performance liquid chromatography (RP-HPLC) methods are ineffective at resolving these two isomers, leading to their co-elution and preventing accurate quantification [1]. This necessitates the development of alternative separation strategies, such as normal-phase HPLC with specialized mobile phases, or the use of a patented detection method employing mass spectrometry (MS) in negative mode for specific fragment monitoring [2]. This contrasts sharply with other pneumocandin congeners (e.g., A0, D0, E0) which can be resolved using more conventional methods.

Chromatography Analytical Method Development Separation Science

Key Scientific and Industrial Application Scenarios for Pneumocandin C0


Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Caspofungin Acetate API

This is the most well-defined and commercially relevant application. Pneumocandin C0 is a critical process-related impurity in the manufacture of caspofungin acetate . Procurement of high-purity (>95%) C0 is essential for QC/QA laboratories to: (1) serve as a reference standard for system suitability testing, (2) generate calibration curves for quantitative analysis using a patented LC-MS method to monitor and control residual C0 levels in API batches, and (3) support Abbreviated New Drug Application (ANDA) filings by validating analytical methods for impurity determination [1].

Bioprocess Engineering and Strain Development: Monitoring and Optimizing Fermentation Selectivity

In industrial fermentation, the ratio of Pneumocandin B0 to its isomer C0 is a key performance indicator of a successful bioprocess. Procuring an authenticated C0 standard enables bioprocess engineers and fermentation scientists to precisely quantify the byproduct formation in their *Glarea lozoyensis* cultures. This data is crucial for evaluating the effectiveness of strain improvement programs (e.g., random mutagenesis) and optimizing culture media to suppress the formation of C0 to less than 3% relative to B0, thereby maximizing the yield of the desired B0 precursor .

Academic and Industrial Research: Investigating Structural and Biosynthetic Diversity in Echinocandins

For research groups investigating the biosynthesis of non-ribosomal peptides or the structural diversity of echinocandins, Pneumocandin C0 serves as a valuable tool compound. Its formation is induced under specific fermentation conditions, such as high residual fructose concentrations . Access to pure C0 allows for the detailed study of the diversity-inducing oxidation steps in its biosynthetic gene cluster, providing a framework for understanding and potentially engineering novel echinocandin analogs with altered properties [1].

Analytical Chemistry and Separation Science: Developing Novel Methods for Isomer Resolution

The extreme difficulty in chromatographically resolving the structurally similar isomers Pneumocandin B0 and C0 presents a classic and challenging problem in separation science . Analytical chemists and separation scientists procure both isomers as a pair to serve as a benchmark test system for developing and validating new stationary phases, novel mobile phase compositions, or advanced separation techniques (e.g., 2D-LC, SFC) aimed at solving co-elution problems for other valuable but poorly resolved isomeric pharmaceuticals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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